4,4,4-Trifluorobutylbenzene
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Overview
Description
4,4,4-Trifluorobutylbenzene is an organic compound with the molecular formula C10H11F3. It consists of a benzene ring substituted with a trifluorobutyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence the reactivity and stability of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4,4-Trifluorobutylbenzene can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with 4,4,4-trifluorobutylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and refinement to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluorobutylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluorobutyl group to a butyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Formation of trifluorobutyl ketones or carboxylic acids.
Reduction: Formation of butylbenzene.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
Scientific Research Applications
4,4,4-Trifluorobutylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 4,4,4-trifluorobutylbenzene involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluorobutylbenzene: Unique due to the presence of the trifluoromethyl group.
Butylbenzene: Lacks the trifluoromethyl group, resulting in different chemical properties.
Trifluoromethylbenzene: Contains a trifluoromethyl group directly attached to the benzene ring, differing in structure and reactivity.
Uniqueness
This compound is unique due to the positioning of the trifluoromethyl group on the butyl chain, which can significantly influence its chemical reactivity and interactions compared to other similar compounds.
Properties
IUPAC Name |
4,4,4-trifluorobutylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3/c11-10(12,13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWCZSLUBQJLEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380364 |
Source
|
Record name | 4,4,4-trifluorobutylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104315-86-8 |
Source
|
Record name | 4,4,4-trifluorobutylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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